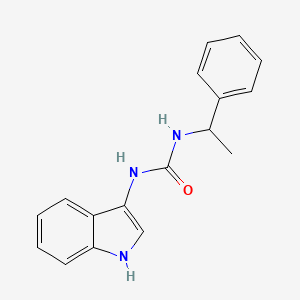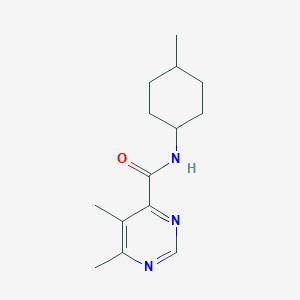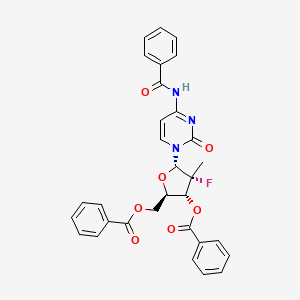
Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . It also contains a piperazine ring, which is a common feature in many pharmaceuticals, including antidepressants .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a quinazoline core with various substituents. These include a methyl group, a propyl group, a piperazine ring, and a carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the various substituents, as well as the overall shape and electronic structure of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with complex structures, including quinazoline derivatives and piperazine moieties, have been synthesized and analyzed for their configurational and conformational properties. Studies like those conducted by Cahill and Crabb (1972) on compounds derived from hexahydropyrido and related frameworks emphasize the importance of NMR spectroscopy in determining the configurations and conformations of such molecules, highlighting the role of synthetic chemistry in developing potential therapeutic agents (Cahill & Crabb, 1972).
Pharmacological Properties
Compounds structurally related to the one have been evaluated for various pharmacological properties. For example, derivatives of quinazoline and piperazine have been studied for their antibacterial activities and as potential chemotherapeutic agents, illustrating the diverse biological activities these molecules can possess. Research like that by Chu et al. (1991) on temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class, showcases the exploration of antibacterial activities and pharmacological profiles of such compounds (Chu et al., 1991).
Molecular Modeling and Drug Development
The development of CGRP receptor inhibitors, as detailed by Cann et al. (2012), involves complex synthesis pathways, including the use of stereochemistry and catalysis to achieve desired pharmacological effects. This research underscores the intricate process of drug development from molecular design to synthesis and the evaluation of biological activities (Cann et al., 2012).
Antitumor and Antibacterial Activities
Further studies, such as those by Cao et al. (2005), focus on the antitumor activities of quinazolinone derivatives, indicating the potential of these molecules in cancer therapy. The synthesis and evaluation of these compounds against specific cancer cell lines contribute to the ongoing search for new chemotherapeutic agents (Cao et al., 2005).
Wirkmechanismus
Target of action
Compounds similar to “Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes .
Mode of action
The compound might interact with its targets by binding to their active sites, thereby modulating their activity. This interaction can result in the inhibition or activation of the target, leading to changes in downstream biological processes .
Biochemical pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it might influence signal transduction pathways, metabolic pathways, or gene expression pathways, leading to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as its chemical structure, solubility, stability, and the presence of specific transport proteins can influence these properties .
Result of action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. These effects might include changes in cell growth, cell death, or cell differentiation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 3-methyl-4-(m-tolyl)piperazine with ethyl 2-oxo-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, followed by the alkylation of the resulting intermediate with 3-bromopropyl bromide. The final step involves the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "3-methyl-4-(m-tolyl)piperazine", "ethyl 2-oxo-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate", "3-bromopropyl bromide", "methanol" ], "Reaction": [ "Step 1: Condensation of 3-methyl-4-(m-tolyl)piperazine with ethyl 2-oxo-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Alkylation of the intermediate with 3-bromopropyl bromide in the presence of a base such as potassium carbonate to form the final intermediate.", "Step 3: Esterification of the carboxylic acid group of the final intermediate with methanol in the presence of a catalyst such as sulfuric acid to form the desired compound." ] } | |
CAS-Nummer |
1021252-25-4 |
Molekularformel |
C25H30N4O3S |
Molekulargewicht |
466.6 |
IUPAC-Name |
methyl 3-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H30N4O3S/c1-17-6-4-7-20(14-17)28-13-12-27(16-18(28)2)10-5-11-29-23(30)21-9-8-19(24(31)32-3)15-22(21)26-25(29)33/h4,6-9,14-15,18H,5,10-13,16H2,1-3H3,(H,26,33) |
InChI-Schlüssel |
IAUBXSVMQLNOBF-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide](/img/structure/B2707520.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide](/img/structure/B2707521.png)
![7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2707522.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2707525.png)

![2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B2707530.png)
![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)
![1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2707533.png)


![(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2707538.png)